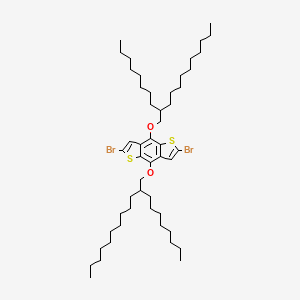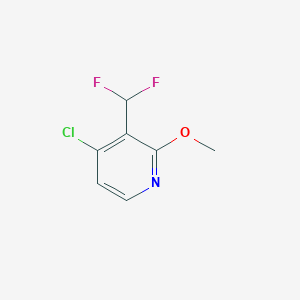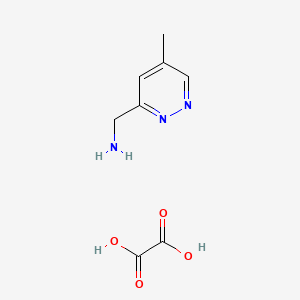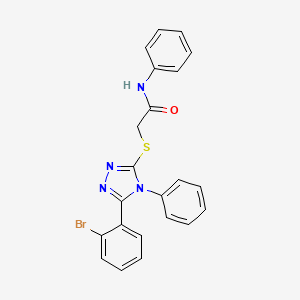
2,6-Dibromo-4,8-bis-(2-octyl-dodecyloxy)-1,5-dithia-s-indacene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-4,8-bis-(2-octyl-dodecyloxy)-1,5-dithia-s-indacene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms, long alkyl chains, and a dithia-indacene core, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4,8-bis-(2-octyl-dodecyloxy)-1,5-dithia-s-indacene typically involves multiple steps, starting with the preparation of the dithia-indacene core. This core is then functionalized with bromine atoms and long alkyl chains through a series of reactions, including halogenation and alkylation. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and implementing purification techniques such as chromatography and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
2,6-Dibromo-4,8-bis-(2-octyl-dodecyloxy)-1,5-dithia-s-indacene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
科学研究应用
2,6-Dibromo-4,8-bis-(2-octyl-dodecyloxy)-1,5-dithia-s-indacene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.
Biology: Its unique structural properties make it a candidate for studying interactions with biological macromolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: The compound’s properties are being investigated for use in advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism by which 2,6-Dibromo-4,8-bis-(2-octyl-dodecyloxy)-1,5-dithia-s-indacene exerts its effects involves interactions with specific molecular targets and pathways. The presence of bromine atoms and long alkyl chains can influence its binding affinity and selectivity for certain receptors or enzymes. Additionally, the dithia-indacene core may play a role in modulating electronic properties, which can be crucial for its applications in organic electronics and photovoltaics.
相似化合物的比较
Similar Compounds
- 2,6-Dibromo-4,8-bis-(2-ethylhexyl-dodecyloxy)-1,5-dithia-s-indacene
- 2,6-Dibromo-4,8-bis-(2-octyl-dodecyloxy)-1,5-dithia-s-indacene
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of bromine atoms, long alkyl chains, and dithia-indacene core. These features contribute to its unique chemical reactivity, stability, and potential for diverse applications in scientific research and industry.
属性
分子式 |
C50H84Br2O2S2 |
|---|---|
分子量 |
941.1 g/mol |
IUPAC 名称 |
2,6-dibromo-4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C50H84Br2O2S2/c1-5-9-13-17-21-23-27-31-35-41(33-29-25-19-15-11-7-3)39-53-47-43-37-45(51)56-50(43)48(44-38-46(52)55-49(44)47)54-40-42(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-38,41-42H,5-36,39-40H2,1-4H3 |
InChI 键 |
GHLXDQOYRXLKHR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCC(CCCCCCCC)CCCCCCCCCC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride](/img/structure/B11784208.png)


![Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate](/img/structure/B11784217.png)

![2-(2-Methoxyphenyl)-5-nitrobenzo[d]oxazole](/img/structure/B11784224.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11784245.png)



![2-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11784261.png)

